
1H-Pyrazole-3-carboxaldehyde, 5-(4-pyridinyl)-
Overview
Description
1H-Pyrazole-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H4N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3-carboxaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation is O=Cc1cc[nH]n1 .Physical And Chemical Properties Analysis
1H-Pyrazole-3-carboxaldehyde is a solid substance . It has a molecular weight of 96.09 . The InChI key is ICFGFAUMBISMLR-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines
This compound is utilized in the synthesis of fused pyrazolothiazoles and pyrazolothiazines . These heterocyclic frameworks are significant due to their pharmacological potential, particularly in the development of new antitumor agents. The annulation of the pyrazole ring to the thiazole or thiazine ring is a key step in creating compounds with higher specificity and lower toxicity.
Biological Activity in Medicinal Chemistry
The pyrazole and pyridine rings present in this compound are structural subunits of many biologically active molecules . It has been found that derivatives of this compound exhibit a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.
Development of Anticancer Agents
Researchers are exploring the use of this compound in the development of anticancer drugs . The combination of thiazole and pyrazole rings, as found in this compound, is being investigated for their potential as topoisomerase II alpha inhibitors and inhibitors of the Hh signaling cascade, which are critical pathways in cancer progression.
Pharmaceutical Intermediates
“3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” serves as an intermediate in the synthesis of various pharmaceutical compounds . Its role as a building block in organic synthesis is crucial for creating new molecules with potential therapeutic applications.
Structural Similarity to Purine Bases
Due to its structural similarity to the purine bases adenine and guanine, this compound is of interest in the design of drugs that can interact with nucleic acids or proteins that bind purine bases . This similarity opens up possibilities for the compound to be used in the treatment of diseases related to purine metabolism or signaling.
Potential in Diabetes Treatment
The compound has shown efficacy in reducing blood glucose levels, suggesting its potential application in the prevention and treatment of disorders involving elevated plasma blood glucose . This includes conditions such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases.
Mechanism of Action
Target of Action
The primary targets of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, also known as 1H-Pyrazole-3-carboxaldehyde, 5-(4-pyridinyl)-, are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as metabolism, gene expression, and cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins, such as cell proliferation and gene expression .
Biochemical Pathways
Given the compound’s targets, it is likely that it impacts pathways related to cell proliferation and gene expression . The downstream effects of these changes could include alterations in cell growth and differentiation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given its targets and potential effects on cell proliferation and gene expression, it is likely that the compound could influence cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment
properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCCANJMRRJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)
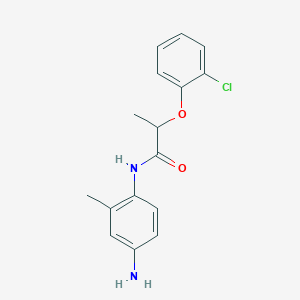
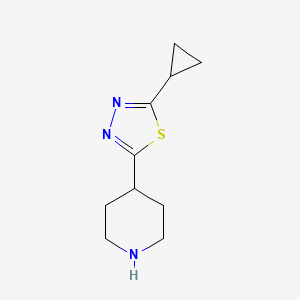

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
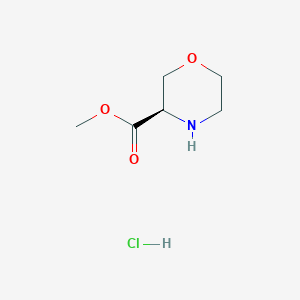
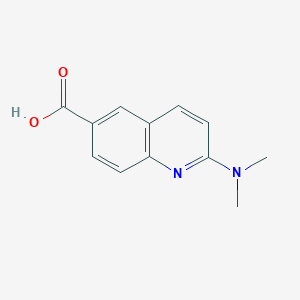
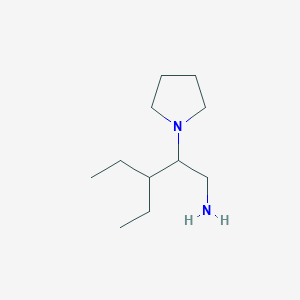

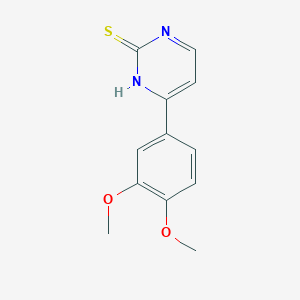
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
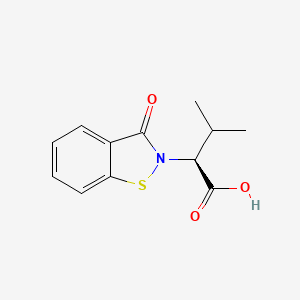

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)